5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine
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Overview
Description
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is a chemical compound with the molecular formula C12H11ClN2O2S and a molecular weight of 282.75 g/mol This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions. The reaction conditions often include the use of solvents such as methanol and the addition of p-toluenesulfonic acid (TsOH) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and the reaction parameters such as temperature, pressure, and reaction time may be carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds.
Scientific Research Applications
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects . For example, it may inhibit cyclooxygenase-2 (COX-2) enzymes, which are involved in the inflammatory response . The inhibition of these enzymes can result in reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridine: This compound is a selective COX-2 inhibitor with similar anti-inflammatory properties.
5-(3-(Methylsulfonyl)phenyl)-3-(4-methylsulfonyl)phenylpyridine: This compound has been studied for its potential anti-malarial activity.
Uniqueness
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Biological Activity
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-amine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and drug design. This article reviews its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a pyridine ring substituted with a chloro group and a methylsulfonyl phenyl moiety. The presence of these functional groups is critical for its biological activity.
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, the sulfonamide group can enhance binding affinity to certain proteins, thereby influencing their activity.
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components:
Substituent | Effect on Activity |
---|---|
Chloro group | Increases lipophilicity and binding affinity |
Methylsulfonyl group | Enhances solubility and metabolic stability |
Positioning of substituents | Critical for receptor interaction and efficacy |
Antiparasitic Activity
A study highlighted the compound's potential as an antiparasitic agent, particularly against Trypanosoma brucei, the causative agent of African sleeping sickness. The compound demonstrated significant inhibitory activity against pteridine reductase 1 (PTR1), an enzyme crucial for the survival of the parasite. In vitro assays showed that it effectively reduced parasite viability at micromolar concentrations, suggesting a promising therapeutic application in treating trypanosomiasis .
Anticancer Activity
In cancer research, the compound has been evaluated for its ability to inhibit lysyl oxidase (LOX), an enzyme implicated in tumor progression and metastasis. Variations in the methylsulfonyl substituent were found to affect potency; compounds with larger hydrophobic groups exhibited enhanced LOX inhibition .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It was shown to modulate cytokine release in cell cultures, indicating potential applications in treating inflammatory diseases .
Case Studies
- Antiparasitic Evaluation : In a controlled study involving murine models, the compound was administered to assess its efficacy against T. brucei. Results indicated a significant reduction in parasite load compared to untreated controls, supporting further development for clinical use .
- Cancer Cell Line Testing : The compound was tested against various cancer cell lines, including breast and prostate cancer. While some activity was observed, further optimization of the chemical structure is necessary to enhance selectivity and potency against specific tumor types .
Properties
Molecular Formula |
C12H11ClN2O2S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
5-chloro-3-(4-methylsulfonylphenyl)pyridin-2-amine |
InChI |
InChI=1S/C12H11ClN2O2S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-15-12(11)14/h2-7H,1H3,(H2,14,15) |
InChI Key |
OHMABNSULLRDKB-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=C(N=CC(=C2)Cl)N |
Origin of Product |
United States |
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